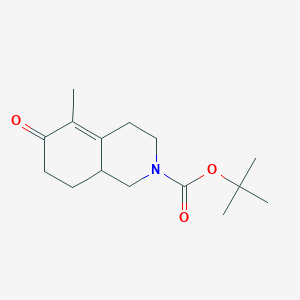

1,1-dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate

Beschreibung

1,1-Dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate is a bicyclic isoquinoline derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group, a 5-methyl substituent, and a partially saturated hexahydro ring system with a ketone (6-oxo) moiety. Its molecular framework combines rigidity from the bicyclic system with flexibility from the saturated rings, influencing its physicochemical properties and reactivity .

Eigenschaften

IUPAC Name |

tert-butyl 5-methyl-6-oxo-1,3,4,7,8,8a-hexahydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVBKAOLVAATPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(CC2CCC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Core Ring Saturation and Substituents

The target compound’s hexahydro ring system distinguishes it from less-saturated analogs. For example:

- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate () features a 3,4-dihydro structure (two double bonds retained), a bromo substituent at position 6, and a molecular weight of 326.19 g/mol.

- Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate () shares a hexahydro core but substitutes the tert-butyl ester with an ethyl ester and includes 6,6-dimethyl groups, reducing steric hindrance compared to the tert-butyl group.

Ester Group Modifications

The tert-butyl ester in the target compound contrasts with:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (), which has an ethyl ester and 6,7-dimethoxy groups.

- Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () replaces the tert-butyl group with a methyl ester, significantly lowering steric bulk and altering hydrolysis kinetics .

Functional Group Diversity

- tert-Butyl 6-cyano-3,4-dihydro-2(1H)-isoquinolinecarboxylate () introduces a cyano group at position 6, increasing polarity (logP reduced by ~0.5 compared to the target compound) and enabling nucleophilic addition reactions. Its molecular formula (C₁₅H₁₈N₂O₂) reflects the addition of a nitrogen atom .

Physicochemical Properties

| Compound (CAS/Reference) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation Level |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₃NO₃ | 265.35 | 5-Methyl, 6-oxo | Hexahydro |

| tert-Butyl 6-bromo-... (1214900-33-0) | C₁₄H₁₆BrNO₃ | 326.19 | 6-Bromo | 3,4-Dihydro |

| Ethyl 6,6-dimethyl-... (139731-94-5) | C₁₄H₁₉NO₃ | 249.31 | 6,6-Dimethyl, ethyl ester | Hexahydro |

| tert-Butyl 6-cyano-... (166398-33-0) | C₁₅H₁₈N₂O₂ | 258.32 | 6-Cyano | 3,4-Dihydro |

Key Observations :

- The tert-butyl group increases molecular weight by ~16–18 g/mol compared to ethyl/methyl esters.

- Saturation level (hexahydro vs. dihydro) impacts ring puckering and conformational flexibility, which may influence binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.